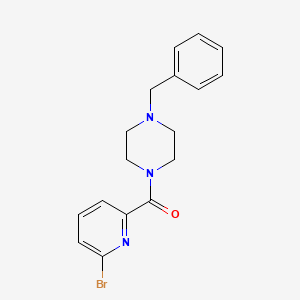

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine

CAS No.: 1876755-44-0

Cat. No.: VC2796688

Molecular Formula: C17H18BrN3O

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1876755-44-0 |

|---|---|

| Molecular Formula | C17H18BrN3O |

| Molecular Weight | 360.2 g/mol |

| IUPAC Name | (4-benzylpiperazin-1-yl)-(6-bromopyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C17H18BrN3O/c18-16-8-4-7-15(19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |

| Standard InChI Key | BZWMCSKPGDBZLT-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br |

Introduction

Chemical Identity and Properties

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine belongs to the piperazine family of compounds, characterized by a piperazine ring substituted with a benzyl group and a 6-bromopyridine-2-carbonyl moiety. This unique structural arrangement contributes to its potential applications in pharmaceutical research and medicinal chemistry.

The compound possesses the following key physicochemical properties:

| Property | Value |

|---|---|

| CAS Number | 1876755-44-0 |

| Molecular Formula | C17H18BrN3O |

| Molecular Weight | 360.2 g/mol |

| IUPAC Name | (4-benzylpiperazin-1-yl)-(6-bromopyridin-2-yl)methanone |

| InChI Key | BZWMCSKPGDBZLT-UHFFFAOYSA-N |

This chemical features a heterocyclic structure with multiple functional groups that enable diverse chemical reactions and potential interactions with biological targets. The presence of the bromine atom on the pyridine ring provides a reactive site for further chemical modifications, making this compound valuable as a potential synthetic intermediate .

Structural Features and Characteristics

The structure of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine comprises several distinctive components that contribute to its chemical behavior:

Piperazine Core

The central piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature is common in many pharmaceutically active compounds and provides:

-

Two nitrogen atoms capable of acting as hydrogen bond acceptors

-

A three-dimensional structure that can adopt specific conformations for binding to biological targets

-

Improved water solubility compared to purely carbon-based rings

Functional Groups

The molecule contains several key functional groups:

-

The benzyl group attached to one nitrogen of the piperazine ring contributes hydrophobic character and potential for π-π stacking interactions with aromatic residues in protein binding sites.

-

The 6-bromopyridine-2-carbonyl moiety provides:

The unique combination of these structural features distinguishes 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine from other piperazine derivatives and may enhance its binding affinity and selectivity toward specific biological targets.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine is largely determined by its functional groups:

-

The bromine substituent on the pyridine ring provides a reactive site for:

-

The carbonyl group can participate in:

-

Nucleophilic addition reactions

-

Reduction reactions

-

Condensation reactions with appropriate nucleophiles

-

-

The tertiary nitrogen atoms in the piperazine ring may undergo:

These reactive sites provide numerous opportunities for chemical modifications, making 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine a versatile building block for the synthesis of more complex molecules with potential biological activities.

Structure-Activity Relationships

Comparison with Related Compounds

The structural features of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine can be compared with related compounds to understand potential structure-activity relationships:

These comparisons highlight how subtle structural variations can potentially lead to significant differences in biological activity, pharmacokinetics, and target selectivity.

Structural Features Influencing Activity

Several structural features of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine may contribute to its potential biological activities:

-

The piperazine ring provides a flexible yet constrained core structure that can adopt specific conformations for optimal binding interactions .

-

The benzyl group introduces hydrophobicity and potential for π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

-

The 6-bromopyridine moiety may engage in specific interactions, including halogen bonding and dipole interactions, potentially enhancing binding affinity and selectivity.

-

The carbonyl linker between the piperazine and pyridine groups provides rigidity to the molecule while maintaining a specific spatial arrangement of the pharmacophoric elements .

Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Current Research and Future Perspectives

Future Research Directions

The distinctive structure of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine suggests several promising avenues for future research:

-

Structure-activity relationship studies: Systematic modifications of the basic scaffold could reveal important insights about requirements for specific biological activities.

-

Chemical library development: The compound could serve as a template for the creation of focused chemical libraries targeting specific protein families.

-

Synthetic methodology: Development of more efficient and selective synthetic routes to this compound and its derivatives could facilitate broader exploration of its potential applications.

-

Medicinal chemistry applications: Investigation of specific biological targets and pathways that might be modulated by this compound class could lead to novel therapeutic agents.

-

Drug development: Optimizing the structure for improved pharmacokinetic properties while maintaining or enhancing desired biological activities could yield viable drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume